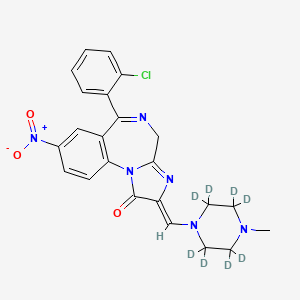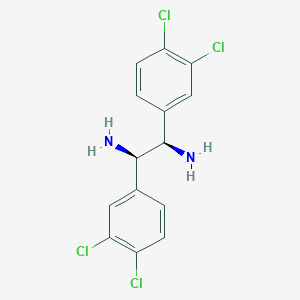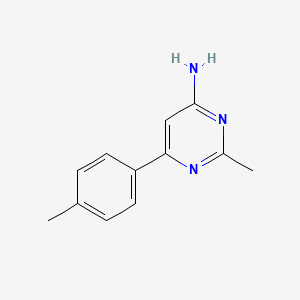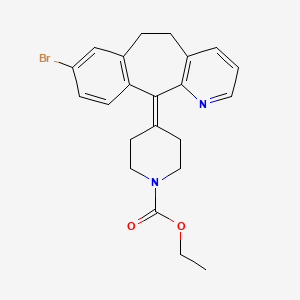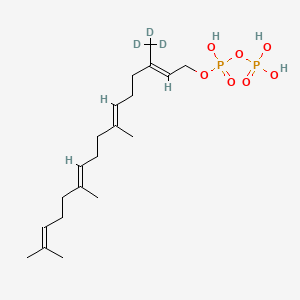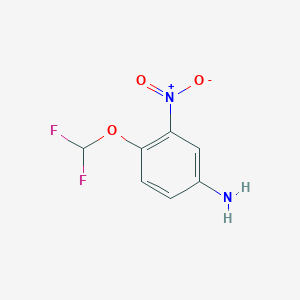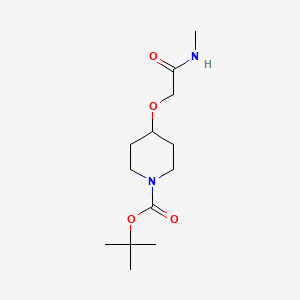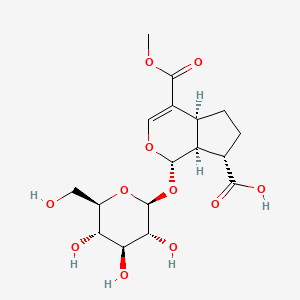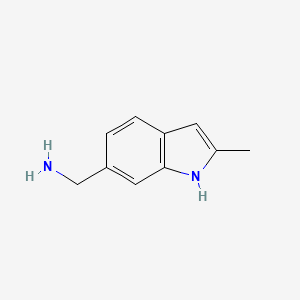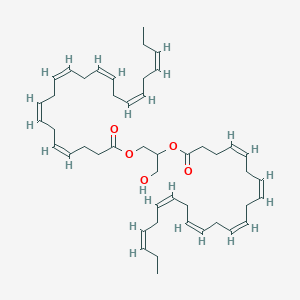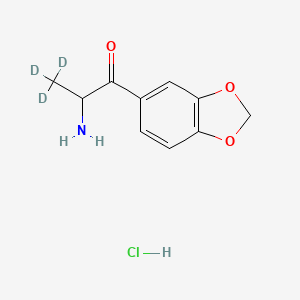
N-Demethyl Methylone-d3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Demethyl Methylone-d3 Hydrochloride is a deuterated analog of N-Demethyl Methylone, a synthetic stimulant belonging to the cathinone class. This compound is often used as a reference standard in various analytical applications, including forensic and toxicological studies. The deuterium labeling (d3) helps in distinguishing it from non-labeled compounds during mass spectrometric analysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl Methylone-d3 Hydrochloride typically involves the deuteration of N-Demethyl Methylone. The process begins with the preparation of the non-deuterated compound, which is then subjected to deuterium exchange reactions. Common reagents used in these reactions include deuterated solvents and deuterium gas. The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-Demethyl Methylone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
N-Demethyl Methylone-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of related compounds.
Biology: Employed in studies investigating the metabolic pathways and biological effects of cathinone derivatives.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of similar compounds in biological systems.
Industry: Applied in the development and quality control of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of N-Demethyl Methylone-d3 Hydrochloride involves its interaction with monoamine transporters in the brain. The compound acts as a substrate-type releaser, promoting the release of neurotransmitters such as dopamine and serotonin. This leads to increased extracellular concentrations of these neurotransmitters, resulting in stimulant effects. The molecular targets include dopamine transporters (DAT) and serotonin transporters (SERT), which are key pathways involved in its pharmacological activity.
相似化合物的比较
N-Demethyl Methylone-d3 Hydrochloride is structurally similar to other synthetic cathinones such as:
Methylone: Known for its stimulant and empathogenic effects, often compared to MDMA.
Pentylone: Another synthetic cathinone with similar stimulant properties but differing in potency and duration of action.
Mephedrone: A widely studied cathinone with significant stimulant and entactogenic effects.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in analytical applications for distinguishing it from non-labeled analogs.
属性
分子式 |
C10H12ClNO3 |
|---|---|
分子量 |
232.68 g/mol |
IUPAC 名称 |
2-amino-1-(1,3-benzodioxol-5-yl)-3,3,3-trideuteriopropan-1-one;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8;/h2-4,6H,5,11H2,1H3;1H/i1D3; |
InChI 键 |
VOQSBBVXFGPYKJ-NIIDSAIPSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C(=O)C1=CC2=C(C=C1)OCO2)N.Cl |
规范 SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




